![molecular formula C7H11NO2S2 B1266874 [(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid CAS No. 20069-28-7](/img/structure/B1266874.png)

[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid

Vue d'ensemble

Description

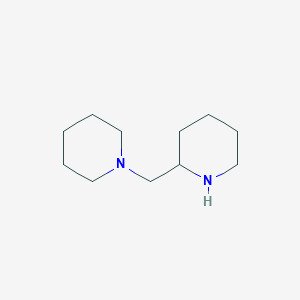

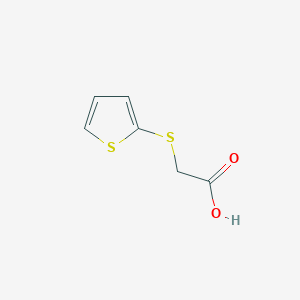

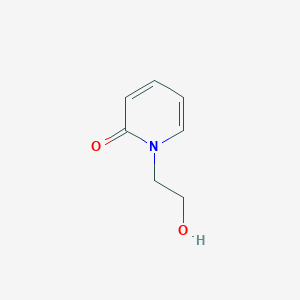

“[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid” is a chemical compound with the molecular formula C7H11NO2S2 and an average mass of 205.298 Da . It is a product used for proteomics research .

Molecular Structure Analysis

The molecular structure of “[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid” consists of a pyrrolidine ring attached to a carbonothioyl group, which is further attached to a thioacetic acid group .Applications De Recherche Scientifique

Molecular Properties and Quantum Chemistry

[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid has been studied in the context of quantum chemistry. Density Functional Theory (DFT) and quantum-chemical calculations have been applied to investigate its molecular properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy, and molecular densities (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

Corrosion Inhibition

This compound has been synthesized and tested as a corrosion inhibitor for steel in sulfuric acid. The study showed that these types of compounds can significantly inhibit corrosion, adhering to the steel surface according to the Langmuir adsorption model (Bouklah, Ouassini, Hammouti, & E. Idrissi, 2006).

Ugi Reaction and Amine C-H Functionalization

[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid derivatives have been used in an Ugi reaction that involves redox-neutral α-amidation with concurrent N-alkylation, a process promoted by acetic acid. This represents a new variant of the Ugi reaction (Zhu & Seidel, 2016).

HIV-1 Protease Inhibitors

A series of α-(pyrrolidin-1-yl)acetic acids, similar in structure to [(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid, have been studied as selective and potent antivirals against HIV. These compounds demonstrated enhanced antiviral activities and improved pharmacokinetic profiles compared to other pyrrolidine derivatives (Lynch et al., 2002).

Sphingosine-1-Phosphate (S1P) Receptor Agonists

Compounds structurally related to [(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid, specifically 2-aryl(pyrrolidin-4-yl)acetic acids, have been synthesized and evaluated as agonists of S1P receptors. These analogs demonstrated lymphocyte count reduction in mice and exhibited good pharmacokinetic properties in rats (Yan et al., 2006).

Propriétés

IUPAC Name |

2-(pyrrolidine-1-carbothioylsulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S2/c9-6(10)5-12-7(11)8-3-1-2-4-8/h1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGSPAKPEOTIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942089 | |

| Record name | [(Pyrrolidine-1-carbothioyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659494 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[(Pyrrolidin-1-ylcarbonothioyl)thio]acetic acid | |

CAS RN |

20069-28-7 | |

| Record name | ((1-Pyrrolidinylcarbothioyl)thio)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020069287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20069-28-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(Pyrrolidine-1-carbothioyl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)

![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)